5-methyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
The compound 5-methyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolopyridine derivative featuring a carboxamide group at position 7, a methyl substituent at position 5, and a phenyl group at position 2.
Properties
IUPAC Name |
5-methyl-3-oxo-N-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-22-11-15(18(24)20-10-14-8-5-9-26-14)17-16(12-22)19(25)23(21-17)13-6-3-2-4-7-13/h2-4,6-7,11-12,14H,5,8-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXLBITXFNPBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, synthesis methods, and relevant case studies.
Structure and Composition
The molecular structure of the compound can be broken down as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.39 g/mol
- CAS Number : 1351671-63-0
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of similar pyrazolo compounds demonstrated IC values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . This suggests that this compound may possess comparable or enhanced antitumor properties.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may act through the inhibition of specific enzymes involved in cancer cell proliferation and survival. For example, related compounds have been noted for their ability to inhibit topoisomerases and other critical pathways in tumor growth .
Anti-inflammatory Properties
In addition to its antitumor activity, there are indications that this compound may also exhibit anti-inflammatory properties. Compounds with similar structural motifs have been reported to reduce inflammation markers in vitro and in vivo, suggesting a potential for therapeutic applications in inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes may include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Functionalization : Introducing the tetrahydrofuran moiety through nucleophilic substitution or coupling reactions.
These synthetic strategies are crucial for optimizing yield and purity for biological testing.
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer activity of a series of pyrazolo compounds, including our target compound. The results indicated that certain derivatives exhibited IC values below 5 µM against multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .
Case Study 2: In Vivo Efficacy
Another research project focused on the in vivo efficacy of similar compounds in animal models. The study reported a significant reduction in tumor size following treatment with pyrazolo derivatives over a four-week period. This highlights the potential for clinical applications of this compound as a novel anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of the target compound include derivatives with modifications to the substituents on the pyrazolopyridine core.
Key Observations:
The THF-methyl substituent in the thiazole analogue () introduces conformational flexibility but may reduce metabolic stability due to the ether linkage.
Carboxamide Substituent: The THF-methyl group in the target compound provides a hydrogen-bond acceptor (ether oxygen) and donor (hydroxyl group in THF), enhancing solubility in polar solvents . The thiazol-2-yl group in ’s compound adds a planar aromatic system, which could improve stacking interactions with aromatic residues in protein targets but may reduce aqueous solubility .
Pharmacological Implications (Hypothetical)
- The THF moiety in the target compound may mimic ribose or sugar moieties in nucleotide-binding pockets, making it a candidate for kinase or polymerase inhibition.
- The benzyl-substituted analogue (CAS 921846-85-7) might exhibit higher membrane permeability due to increased lipophilicity but could face challenges in bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
